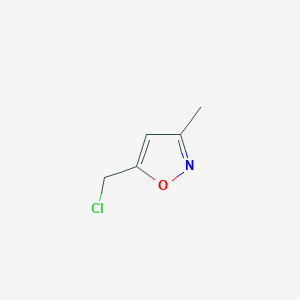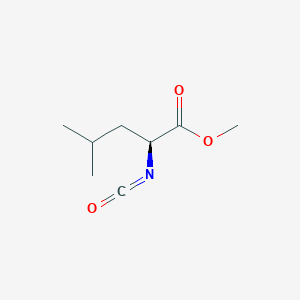
3',5'-Anhydrothymidine
Overview
Description
3’,5’-Anhydrothymidine is a nucleoside analogue derived from thymidine It is characterized by the absence of hydroxyl groups at the 3’ and 5’ positions of the ribose ring, resulting in an anhydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Anhydrothymidine typically involves the cyclization of thymidine derivatives. One common method includes the treatment of thymidine with strong bases, such as sodium hydride, to induce the formation of the anhydro structure. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 3’,5’-Anhydrothymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in research and potential therapeutic uses.
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Anhydrothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced nucleoside analogues.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3’,5’-Anhydrothymidine, each with distinct chemical and biological properties.
Scientific Research Applications
3’,5’-Anhydrothymidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues and as a model compound in studying nucleoside chemistry.
Biology: The compound is utilized in studies of nucleoside transport and metabolism in cells.
Medicine: Research is ongoing to explore its potential as an antiviral agent, particularly against retroviruses.
Industry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’,5’-Anhydrothymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The absence of hydroxyl groups at the 3’ and 5’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This property is particularly useful in antiviral research, where the compound can inhibit viral replication by terminating the elongation of viral nucleic acids.
Comparison with Similar Compounds
Thymidine: The parent compound from which 3’,5’-Anhydrothymidine is derived.
2’,3’-Anhydrothymidine: Another anhydro derivative with different structural properties.
5’-O-Trityl-2’,3’-Anhydrothymidine: A protected form used in synthetic chemistry.
Uniqueness: 3’,5’-Anhydrothymidine is unique due to its specific anhydro structure, which imparts distinct chemical and biological properties. Unlike other anhydro derivatives, it lacks hydroxyl groups at both the 3’ and 5’ positions, making it a valuable tool in nucleoside research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(1R,3R,5S)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLMYIJZBBZTP-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959235 | |
| Record name | 3',5'-Anhydrothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38313-48-3 | |
| Record name | 3′,5′-Anhydrothymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38313-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Anhydrothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038313483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',5'-Anhydrothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'5'-anhydro thymidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',5'-ANHYDROTHYMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19TWX5TRJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3',5'-Anhydrothymidine in pharmaceutical analysis?
A1: this compound is primarily used as an internal standard (IS) in high-performance liquid chromatography (HPLC) methods designed to quantify antiviral drugs in biological samples [, ]. An internal standard is a compound added to the sample, standard solutions, and blanks in a constant amount. It is used to improve the accuracy and reliability of quantitative analyses by correcting for variations during sample preparation and analysis.
Q2: How is this compound used in the analysis of 2'-Fluoro-2',3'-dideoxyadenosine?
A2: In a study investigating the pharmacokinetics of the antiviral drug 2'-Fluoro-2',3'-dideoxyadenosine (FddA) in dogs, this compound was used as the internal standard for the HPLC analysis of dog plasma and urine samples []. The researchers used a solid phase extraction method to extract FddA, its metabolite 2'-Fluoro-2',3'-dideoxyinosine (Fddl), and the internal standard (this compound) from the biological matrices. By comparing the peak area ratios of the analytes (FddA and Fddl) to the internal standard, the researchers could accurately determine the concentration of the antiviral drug and its metabolite in the dog samples. This approach helped to control for variations in sample preparation and analysis, leading to more accurate and reliable results.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)







![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
